C.I. Acid brown 120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6428-26-8 |

|---|---|

Molecular Formula |

C30H23N12Na3O9S3 |

Molecular Weight |

860.8 g/mol |

IUPAC Name |

trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChI Key |

FNMUSJRVXAQLRS-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+] |

Other CAS No. |

6428-26-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of C.I. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical properties of C.I. Acid Brown 120. While direct applications in drug development are not documented, its characteristics as a multi-azo dye provide a basis for understanding its chemical behavior and potential interactions in biological systems.

Molecular Structure and Identification

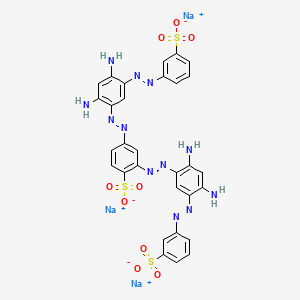

This compound, also identified by the Colour Index Number 35020 and CAS Registry Number 6428-26-8, is classified as a multi-azo dye. Its systematic IUPAC name is believed to be trisodium 2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)azo]phenyl]azo]benzenesulfonate . The molecular formula is C₃₀H₂₃N₁₂Na₃O₉S₃, with a corresponding molecular weight of 860.75 g/mol .[1]

The structure is characterized by a central benzenesulfonate (B1194179) core with two azo-linked phenyl groups at positions 2 and 4. Each of these phenyl groups is further substituted with another azo linkage to a 2,4-diaminophenyl group, which in turn is bonded to a 3-sulfonatophenyl group. The three sulfonate groups are present as sodium salts, which confer water solubility to the dye.

References

An In-depth Technical Guide on the Spectral Properties of C.I. Acid Brown 120

Affiliation: Google Research

Abstract

C.I. Acid Brown 120 is a multi-azo acid dye used in the textile industry. This technical guide provides a summary of its known physicochemical properties and discusses the expected spectral characteristics based on its chemical class. Due to a lack of publicly available experimental data specific to this compound, this document outlines generalized experimental protocols for conducting its spectral analysis, including UV-Visible, fluorescence, and infrared spectroscopy. A workflow for such an analysis is also presented. This guide is intended for researchers, scientists, and professionals in drug development and related fields who may be interested in the analysis of similar compounds.

Introduction

This compound, also known by its Colour Index number 35020, is a synthetic organic dye belonging to the multi-azo class of colorants[1]. Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as wool, silk, and nylon from an acidic dyebath[2]. The spectral properties of these dyes are of fundamental importance for understanding their color, stability, and potential interactions with various substrates and biological molecules. This guide aims to consolidate the available information on this compound and to provide a framework for its spectral characterization.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Colour Index Name | This compound | [1] |

| Colour Index Number | 35020 | [1] |

| CAS Number | 6428-26-8 | [1] |

| Chemical Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Chemical Class | Multi-azo dye | [1] |

| Physical Appearance | Red-light brown powder | [1] |

| Solubility in Water | Soluble (yields a yellow-light brown solution) | [1] |

| Behavior in Acid/Base | Forms a brown precipitate in strong HCl; solution turns orange-brown in concentrated NaOH. | [1] |

Expected Spectral Properties

Based on the chemical structure of this compound as a multi-azo dye, its spectral properties can be predicted in a general sense.

UV-Visible (UV-Vis) Absorption Spectroscopy

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore. The extended π-conjugated system in multi-azo dyes like this compound is expected to result in strong absorption of light in the visible region of the electromagnetic spectrum[3]. The color of the dye is complementary to the color of the light it absorbs. Given that this compound is brown, it is likely to have a broad absorption spectrum across a significant portion of the visible range (400-700 nm)[3]. The specific absorption maxima (λmax) would be influenced by the exact molecular structure, including the nature of the aromatic rings and any auxochromic groups present, as well as the solvent used for analysis[4].

Fluorescence Spectroscopy

In general, most azobenzene (B91143) compounds are not fluorescent because the energy of the absorbed photons is efficiently dissipated through non-radiative pathways, such as photoisomerization of the azo group[5][6]. The azo group is often considered a fluorescence quencher[7]. However, some azo dyes have been synthesized to be fluorescent, often by restricting the conformational flexibility of the azo linkage[5][6][8]. Without experimental data, it is reasonable to hypothesize that this compound exhibits weak to negligible fluorescence.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Table 2 outlines the expected IR absorption bands.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration | Reference |

| Aromatic C-H | 3100 - 3000 | Stretch | [9] |

| Aromatic C=C | 1600 - 1400 | Stretch | [9] |

| Azo group (-N=N-) | ~1450 - 1400 | Stretch (often weak) | |

| Sulfonate group (SO₃⁻) | ~1250 - 1120 and ~1080 - 1010 | Asymmetric and Symmetric Stretch | |

| C-N | 1360 - 1180 | Stretch | [10] |

Raman spectroscopy could also provide valuable information, particularly for the symmetric non-polar bonds like the azo group, which can be weak in the IR spectrum. However, fluorescence from impurities or the compound itself can sometimes interfere with Raman measurements[11].

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of an acid dye like this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of deionized water or a suitable buffer to create a stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 AU, as per the Beer-Lambert law's linear range[12][13]. A typical starting concentration for analysis is in the range of 5 x 10⁻⁵ M[4].

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample as a blank to calibrate the instrument.

-

Spectral Acquisition: Scan the absorbance of the sample solution over a wavelength range of 250 to 700 nm[4].

-

Data Analysis: Identify the λmax values from the resulting spectrum. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and monochromators for both excitation and emission.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission (a preliminary scan might be needed) and scan the excitation monochromator over a range of wavelengths (e.g., 250-550 nm).

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation found in the previous step and scan the emission monochromator to obtain the emission spectrum (e.g., from the excitation wavelength to 800 nm).

-

Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B) with a known quantum yield.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a solid powder, it can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the dye (1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Spectrometer Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.

-

Spectral Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹[10].

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of an acid dye like this compound.

Caption: Generalized workflow for the spectral analysis of this compound.

Conclusion

While specific experimental spectral data for this compound are not available in the public domain, this guide provides a comprehensive overview of its known physicochemical properties and the expected spectral characteristics based on its classification as a multi-azo dye. The detailed, generalized experimental protocols for UV-Vis, fluorescence, and IR spectroscopy offer a clear path for researchers to characterize this dye or similar compounds. The provided workflow diagram visually summarizes the logical steps for such an analysis. Further experimental investigation is required to fully elucidate the specific spectral properties of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]

- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. analysis.rs [analysis.rs]

- 13. azom.com [azom.com]

C.I. Acid Brown 120: A Technical Guide for Biological Staining Applications

Disclaimer: Information regarding the specific use of C.I. Acid Brown 120 for biological staining is limited in publicly available literature. This guide is based on the general principles of acid dye chemistry and histology and provides a framework for its potential application. All protocols are representative and require optimization for specific research needs.

Introduction

This compound, also identified by the Colour Index number 35020, is a multi-azo anionic dye. While its primary applications are in the textile and leather industries, its chemical properties as an acid dye suggest potential utility in biological staining. Acid dyes are characterized by their negative charge and are used in histology to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[1][2] These components primarily include cytoplasm, muscle fibers, collagen, and mitochondria.[1] This guide provides a comprehensive overview of the theoretical application of this compound in biological staining for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below. Understanding these properties is crucial for its application in staining protocols.

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | |

| C.I. Number | 35020 | |

| Chemical Class | Multi-azo dye | |

| CAS Number | 6428-26-8 | |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | |

| Appearance | Red-light brown powder | |

| Solubility | Soluble in water |

Principle of Staining

The fundamental mechanism of staining with acid dyes like this compound is an electrostatic interaction. In an acidic solution, the dye molecule carries a net negative charge due to the ionization of its sulfonate groups. Tissue proteins, on the other hand, become protonated at a low pH, acquiring a net positive charge on their amino groups (-NH₃⁺). The negatively charged dye anions are then attracted to and bind with these positively charged sites on the tissue proteins, resulting in a colored precipitate.[3][4]

The intensity of the staining is influenced by several factors, including:

-

pH of the Staining Solution: A lower pH increases the number of positively charged groups on tissue proteins, leading to enhanced dye binding.[2]

-

Dye Concentration: Higher concentrations generally result in more intense staining, but may also lead to non-specific binding and high background.

-

Staining Time: The duration of exposure to the dye solution affects the degree of staining.

-

Fixation: The choice of fixative can alter the reactivity of tissue components to the dye.

Potential Biological Staining Applications

Based on the behavior of other acid brown dyes, this compound could potentially be used as a counterstain in various histological techniques to provide contrast to nuclear stains like hematoxylin.

Potential applications include:

-

General Cytoplasmic and Connective Tissue Staining: As a counterstain in routine histology to visualize the cytoplasm of cells and the extracellular matrix.

-

Trichrome Stains: Potentially as a component in trichrome staining methods, which use multiple acid dyes to differentiate between cytoplasm, muscle, and collagen.[2][5]

Experimental Protocols

The following are generalized protocols that can be adapted as a starting point for using this compound. Optimization of dye concentration, staining time, and pH is critical for achieving desired results.

Protocol 1: General Counterstaining for Paraffin-Embedded Sections

This protocol outlines the use of this compound as a counterstain following nuclear staining with hematoxylin.

Materials:

-

Deparaffinized and rehydrated paraffin-embedded tissue sections on slides.

-

Harris' Hematoxylin or a similar formulation.

-

1% Acid Alcohol (1% HCl in 70% ethanol).

-

Scott's Tap Water Substitute (optional, for bluing).

-

This compound staining solution (0.1% - 1.0% w/v in distilled water with 1% acetic acid).

-

Graded alcohols (70%, 95%, 100%).

-

Xylene or xylene substitute.

-

Permanent mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes of 5 minutes each).

-

Transfer to 100% alcohol (2 changes of 3 minutes each).

-

Transfer to 95% alcohol (2 changes of 3 minutes each).

-

Transfer to 70% alcohol (3 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol (a few brief dips).

-

Wash in running tap water.

-

Blue in Scott's Tap Water Substitute or running tap water for 5 minutes.

-

Wash in distilled water.

-

-

Counterstaining:

-

Immerse slides in the this compound staining solution for 1-5 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Briefly rinse in distilled water.

-

Dehydrate through 95% alcohol (2 changes of 1 minute each) and 100% alcohol (2 changes of 2 minutes each).

-

Clear in xylene or a substitute (2 changes of 5 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen: Shades of brown

Data Presentation: Optimization Parameters

The following table provides a starting point for the optimization of staining parameters for this compound.

| Parameter | Recommended Starting Range | Purpose |

| Dye Concentration | 0.1% - 1.0% (w/v) | Controls staining intensity. |

| pH of Staining Solution | 2.5 - 4.0 (adjust with acetic acid) | Enhances binding of the anionic dye to protonated proteins. |

| Incubation Time | 1 - 10 minutes | Determines the degree of dye uptake by the tissue. |

| Differentiation | 0.5% - 1% Acetic Acid (optional) | Removes excess stain to improve contrast. |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6]

-

Inhalation: Avoid creating dust. Use in a well-ventilated area.[6][7]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][9]

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

While specific applications of this compound in biological staining are not well-documented, its properties as an acid dye suggest its potential as a counterstain for visualizing cytoplasmic and extracellular components. The provided theoretical framework, general protocols, and safety guidelines offer a foundation for researchers to explore its utility in their specific histological applications. Rigorous optimization of staining parameters will be essential to achieve reliable and reproducible results.

References

- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 7. dharmatrading.com [dharmatrading.com]

- 8. dick-blick.com [dick-blick.com]

- 9. tcichemicals.com [tcichemicals.com]

Core Principles of Acid Dyes in Histological Staining: A Technical Guide

This guide provides an in-depth exploration of the fundamental principles governing the use of acid dyes in histology. Tailored for researchers, scientists, and drug development professionals, it covers the core mechanisms of action, factors influencing staining, and practical experimental methodologies.

Introduction to Acid Dyes in Histology

In histology, achieving sufficient contrast to visualize otherwise transparent tissue components is paramount. Acid dyes are a class of synthetic dyes that are anionic, meaning they carry a net negative charge in solution.[1][2] Their primary role is to bind to and stain basic, or "acidophilic," tissue components, which are positively charged.[3][4] This interaction makes them excellent counterstains, frequently used in conjunction with a nuclear stain like hematoxylin (B73222) to provide a contrasting color to the cytoplasm and extracellular matrix.[1][5] The general formula for an acidic dye can be represented as Na⁺dye⁻.[3]

The most widely recognized application of an acid dye is the use of eosin (B541160) in the Hematoxylin and Eosin (H&E) stain, a cornerstone of medical diagnosis and histopathology.[5][6] In this technique, eosin stains the cytoplasm and extracellular components in varying shades of pink and red, while hematoxylin imparts a purplish-blue color to the nuclei.[5]

The Core Mechanism: Electrostatic Interaction

The primary mechanism underpinning acid dye staining is a straightforward electrostatic attraction between molecules of opposite charge.[1] The negatively charged chromophore of the acid dye molecule forms an ionic bond, or salt linkage, with positively charged groups within the tissue.[7]

-

Acid Dyes (Anionic): These dyes possess acidic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH), which lose a proton in solution to become negatively charged (e.g., -SO₃⁻).[2][8]

-

Acidophilic Tissue Components (Cationic): These are primarily proteins within the cell cytoplasm and extracellular matrix.[1][4] At an appropriate pH, the amino groups (-NH₂) on amino acid side chains (like lysine (B10760008) and arginine) accept a proton to become positively charged (-NH₃⁺).[9][10]

This attraction between the anionic dye and cationic tissue components is the fundamental principle that allows for the differential staining of cellular structures.[4]

Diagram 1: Electrostatic attraction between a negatively charged acid dye and a positively charged amino group on a tissue protein.

Acidophilic Structures in Tissues

Components within a tissue section that have a net positive charge and therefore an affinity for acid dyes are termed "acidophilic" (acid-loving) or "eosinophilic" (when stained with eosin).[3][4] These structures are rich in proteins.[4]

Key Acidophilic Components:

-

Cytoplasm: The general cytoplasm of most cells is rich in various proteins, making it acidophilic.[3][4]

-

Mitochondria: These organelles have a high concentration of proteins, including respiratory enzymes, contributing to their acidophilia.[4][6]

-

Muscle Fibers: The contractile proteins actin and myosin give muscle fibers a strong affinity for acid dyes.[4]

-

Collagen Fibers: As a major extracellular matrix protein, collagen stains readily with acid dyes.[4]

-

Red Blood Cells: The high concentration of the protein hemoglobin makes erythrocytes intensely acidophilic.[4]

The Critical Role of pH

The pH of the staining solution is a critical factor that significantly influences the intensity and selectivity of acid dye staining.[1][11] Staining is typically performed in a slightly acidic solution.[12][13]

Lowering the pH of the staining solution increases the concentration of hydrogen ions (H⁺). These protons are then available to protonate the amino groups on tissue proteins, increasing the number of positively charged sites (-NH₃⁺) available for binding to the anionic dye molecules.[9][14] This enhancement of the tissue's positive charge leads to a more rapid and intense staining reaction.[9] Therefore, adjusting the pH is a key step in optimizing any acid dye staining protocol. For many procedures, adding a small amount of acetic acid is sufficient to achieve the desired pH, typically around 4-5.[15][16]

Other Factors Influencing Staining

Beyond pH, several other variables can affect the outcome of acid dye staining procedures.[11]

-

Fixation: The type of fixative used can alter the chemical reactivity of tissues. Fixatives like mercuric chloride are known to enhance the brightness of acid dye staining, though their use is limited due to toxicity.[15] Formalin is the most common fixative, and while generally acceptable, secondary fixation with agents like Bouin's fluid (containing picric acid) can improve staining intensity.[15]

-

Dye Concentration: The concentration of the dye in the staining solution will impact the rate and intensity of staining. Higher concentrations can lead to faster but potentially less specific staining.

-

Temperature: Increasing the temperature of the staining solution can accelerate the rate of dye diffusion into the tissue, but excessive heat can damage tissue morphology.[11]

-

Differentiation: This is the process of selectively removing excess stain to achieve the desired contrast.[1] For acid dyes like eosin, this is often accomplished by rinsing with water or alcohols (e.g., 70-95% ethanol).[16] The water acts as a differentiator, pulling excess eosin from the tissue.[16]

Diagram 2: Key factors that modulate the final outcome of acid dye staining procedures.

Data Presentation: Common Acid Dyes

While numerous acid dyes exist, a few are staples in histology laboratories. Their properties and applications are summarized below.

| Acid Dye | C.I. Number | Typical Application(s) | Staining Color | Notes |

| Eosin Y | 45380 | Routine counterstain to hematoxylin (H&E); stains cytoplasm and connective tissue.[10][16] | Pink to Red | Most common counterstain; can be used in aqueous or alcoholic solutions.[10][16] |

| Acid Fuchsin | 42685 | A key component of trichrome stains (e.g., Masson's, van Gieson) to stain muscle and cytoplasm.[17] | Red | Used to differentiate collagen from other connective tissues.[17] |

| Picric Acid | 10305 | Used in van Gieson's stain; also acts as a fixative and stain.[15][17] | Yellow | Small molecules penetrate all tissues but are retained in muscle and red blood cells.[17] |

| Orange G | 16230 | Often used in trichrome stains to stain red blood cells and cytoplasm.[6] | Orange | A smaller molecule that can penetrate and stain dense structures. |

Experimental Protocols: Hematoxylin and Eosin (H&E) Staining

The H&E stain is the most widely used histological stain.[5] The following is a representative manual protocol for staining formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%, 70%)

-

Distilled Water

-

Harris Hematoxylin solution

-

Acid Ethanol (e.g., 1% HCl in 70% ethanol)

-

Eosin Y solution (e.g., 0.2% to 1.0% aqueous or alcoholic)

Protocol Steps:

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Hematoxylin):

-

Differentiation:

-

Bluing:

-

Counterstaining (Eosin):

-

Dehydration and Clearing:

-

Coverslipping:

-

Mount a coverslip using a xylene-based mounting medium.[18]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Acid dye - Wikipedia [en.wikipedia.org]

- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 5. labmethods.org [labmethods.org]

- 6. Histology Learning System Appendix A [bu.edu]

- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 8. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]

- 9. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. How Acid Dye Works [dharmatrading.com]

- 13. atlas-scientific.com [atlas-scientific.com]

- 14. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]

- 15. stainsfile.com [stainsfile.com]

- 16. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 17. kenhub.com [kenhub.com]

- 18. a.storyblok.com [a.storyblok.com]

- 19. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 20. mycetoma.edu.sd [mycetoma.edu.sd]

Methodological & Application

Application Notes and Protocols for C.I. Acid Brown 120 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120 is a synthetic anionic dye belonging to the acid dye category. In histological applications, acid dyes are utilized for their affinity to cationic (basic) tissue components, which are primarily proteins. This interaction allows for the visualization of cytoplasm, muscle, connective tissue, and erythrocytes. The staining mechanism is based on the electrostatic attraction between the negatively charged sulfonate groups of the acid dye and the positively charged amino groups of proteins in the tissue. The intensity of this staining is dependent on the pH of the staining solution; an acidic environment enhances the positive charge of tissue proteins, thereby increasing dye binding. While not as commonly cited in routine histology as other acid dyes like eosin (B541160) or light green, this compound can serve as a valuable counterstain, providing a brown contrast to nuclear stains such as hematoxylin.

Principle of Staining

The fundamental principle behind the staining action of this compound is an electrostatic interaction.[1] In an acidic solution, the dye molecule carries a net negative charge, while tissue proteins become protonated and carry a net positive charge. This charge attraction results in the binding of the dye to these protein-rich structures, rendering them visible under a microscope. The specificity for different components can be modulated by altering the pH, dye concentration, and differentiation steps.

Experimental Protocols

The following protocol is a representative guideline for the use of this compound as a counterstain in a typical paraffin-embedded tissue workflow. It is crucial to note that optimization of incubation times, dye concentration, and differentiation may be necessary depending on the tissue type and the desired staining intensity.

Materials and Reagents

-

This compound (powder)

-

Distilled or deionized water

-

Glacial Acetic Acid

-

Harris' Hematoxylin (or other suitable nuclear stain)

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Coverslips

Solution Preparation

| Solution | Components | Preparation Instructions | Notes |

| 1% Stock Acid Brown 120 Solution | This compound: 1 gDistilled Water: 100 mL | Dissolve 1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Filter if necessary. | Store at room temperature. Stable for several months. |

| 0.5% Working Acid Brown 120 Staining Solution | 1% Stock Acid Brown 120: 50 mLDistilled Water: 49.5 mLGlacial Acetic Acid: 0.5 mL | Combine the stock solution and distilled water. Add the glacial acetic acid to acidify the solution (final pH should be around 2.5-3.0). | Prepare fresh or store for a limited time. The acidic pH enhances staining.[1] |

| 1% Acid Alcohol | Hydrochloric Acid (conc.): 1 mL70% Ethanol: 99 mL | Slowly add the concentrated HCl to the 70% ethanol. Mix well. | Used for differentiation of hematoxylin. |

Staining Procedure

| Step | Procedure | Time | Purpose |

| 1 | Deparaffinization and Rehydration | ||

| a. Xylene | 2 changes, 5 min each | Remove paraffin (B1166041) wax. | |

| b. 100% Alcohol | 2 changes, 3 min each | Remove xylene. | |

| c. 95% Alcohol | 2 changes, 3 min each | Begin rehydration. | |

| d. 70% Alcohol | 3 min | Continue rehydration. | |

| e. Running tap water | 5 min | Complete rehydration. | |

| 2 | Nuclear Staining | ||

| a. Harris' Hematoxylin | 5-15 min | Stain cell nuclei. | |

| b. Running tap water | 1-5 min | Wash off excess hematoxylin. | |

| c. 1% Acid Alcohol | A few dips | Differentiate (remove excess nuclear stain). | |

| d. Running tap water | 5 min | Stop differentiation. | |

| e. Scott's Tap Water Substitute or Ammonia Water | 1-2 min | Bluing (turn nuclei blue/purple). | |

| f. Running tap water | 5 min | Wash. | |

| 3 | Counterstaining with Acid Brown 120 | ||

| a. 0.5% Working Acid Brown 120 Solution | 1-5 min | Stain cytoplasm and connective tissue. | |

| b. Distilled water | Brief rinse | Remove excess stain. | |

| 4 | Dehydration, Clearing, and Mounting | ||

| a. 95% Alcohol | 2 changes, 1 min each | Begin dehydration. | |

| b. 100% Alcohol | 2 changes, 2 min each | Complete dehydration. | |

| c. Xylene | 2 changes, 5 min each | Clear the tissue for microscopy. | |

| d. Mounting | Mount coverslip with permanent mounting medium. |

Expected Results

-

Nuclei: Blue to purple

-

Cytoplasm, muscle, connective tissue: Shades of brown

-

Erythrocytes: Brown

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Staining | Staining time too short.Dye solution too old or pH incorrect. | Increase incubation time in Acid Brown 120.Prepare fresh staining solution and ensure it is acidic. |

| Overstaining | Staining time too long.Differentiation step too short or omitted. | Decrease incubation time in Acid Brown 120.A brief rinse in 70% or 95% alcohol after the dye can act as a differentiation step. |

| Uneven Staining | Improper deparaffinization or rehydration.Slides dried out during the procedure. | Ensure complete removal of wax and proper rehydration.Do not allow slides to dry at any stage. |

Visualizations

Caption: General workflow for histological staining using a nuclear stain followed by this compound counterstain.

Caption: The electrostatic interaction mechanism of this compound with tissue proteins in an acidic environment.

References

Application Notes and Protocols for C.I. Acid Brown 120 as a Counterstain in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Staining

Acid dyes are anionic, carrying a net negative charge. In a biological tissue specimen, these dyes will bind to cationic (positively charged) components. The primary targets for acid dyes are proteins in the cytoplasm and extracellular matrix. The staining intensity of acid dyes is often pH-dependent; a lower pH (acidic environment) increases the number of positively charged groups on tissue proteins, enhancing the binding of the anionic dye.

General Experimental Workflow

The following diagram outlines the typical workflow for using an acid dye as a counterstain after primary staining (e.g., with hematoxylin).

Caption: General workflow for histological counterstaining.

Staining Mechanism

The following diagram illustrates the electrostatic interaction that forms the basis of staining with anionic dyes like this compound.

Caption: Staining mechanism of an acid dye.

Recommended Starting Protocols

Note: The following protocols are generalized and should be optimized for your specific tissue type, fixation method, and desired staining intensity.

Preparation of Staining Solutions

Stock Solution (1% w/v):

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be required.

-

Filter the solution before use to remove any undissolved particles.

Working Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired concentration.

-

Adjust the pH of the working solution to between 4.5 and 5.5 using a weak acid (e.g., 1% acetic acid). The optimal pH will need to be determined empirically.

Protocol 1: Counterstaining after Hematoxylin (B73222)

This protocol is suitable for providing a brown cytoplasmic and extracellular matrix stain to contrast with the blue to purple nuclear stain of hematoxylin.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Transfer through absolute ethanol: 2 changes, 3 minutes each.

-

Transfer through 95% ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% ethanol: 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in a filtered hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove background staining.

-

Wash thoroughly in running tap water.

-

"Blue" the sections in Scott's tap water substitute or a weak alkaline solution until the nuclei turn a crisp blue/purple.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound:

-

Immerse slides in the this compound working solution for 1-5 minutes.

-

Wash briefly in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded ethanols (95% and 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen: Shades of brown

Data Presentation: Optimization Parameters

As no established quantitative data for this compound in microscopy is available, the following table provides a starting point for optimization experiments. It is recommended to test a range of concentrations and incubation times to achieve the desired staining intensity and contrast for your specific application.

| Parameter | Range to Test | Purpose |

| Dye Concentration (w/v) | 0.05% - 1.0% | To control staining intensity. |

| Staining Time | 30 seconds - 10 minutes | To adjust the depth of the color. |

| pH of Staining Solution | 4.0 - 6.0 | To modulate the electrostatic binding of the dye. |

| Differentiation | 0.2% - 1% Acetic Acid | To remove excess or non-specific staining. |

| Differentiation Time | 5 - 30 seconds | To control the final color intensity. |

Troubleshooting

-

Weak Staining:

-

Increase the concentration of the this compound working solution.

-

Increase the staining time.

-

Lower the pH of the staining solution to enhance dye binding.

-

Ensure complete deparaffinization and rehydration.

-

-

Overstaining:

-

Decrease the concentration of the this compound working solution.

-

Decrease the staining time.

-

Introduce or prolong a brief differentiation step in a weak acid solution (e.g., 0.2% acetic acid) after counterstaining.

-

-

Uneven Staining:

-

Ensure the staining solution is well-mixed and filtered.

-

Ensure tissue sections are fully immersed in the staining solution.

-

Verify consistent fixation of the tissue.

-

-

Precipitate on Tissue:

-

Filter the staining solution before each use.

-

Ensure slides are thoroughly rinsed between steps.

-

Concluding Remarks

This compound holds potential as a counterstain in histological applications due to its chemical nature as an acid dye. The protocols and data presented here provide a foundational framework for researchers to develop and optimize staining procedures using this dye. Successful implementation will require systematic evaluation of the suggested parameters to tailor the staining outcome to the specific requirements of the study.

References

Application Notes and Protocols for Protein Staining in Polyacrylamide Gels with a Focus on C.I. Acid Brown 120

Introduction

The visualization of proteins following separation by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in biochemical and proteomic research. The choice of staining method is critical and depends on factors such as the required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. While Coomassie Brilliant Blue and silver staining are well-established methods, the exploration of other dyes continues. This document provides an overview of protein staining with a specific focus on the potential application of C.I. Acid Brown 120. Due to the limited availability of specific protocols for this compound in this application, a general staining protocol, adaptable for this dye, is provided alongside a comparative analysis of commonly used staining techniques.

This compound: Chemical Properties

This compound is a multi-azo class, water-soluble anionic dye.[1] Its properties suggest it may bind to proteins through ionic and hydrophobic interactions, similar to other acid dyes used for protein staining. A summary of its chemical properties is presented in Table 1.

| Property | Value |

| C.I. Name | Acid Brown 120[1] |

| C.I. Number | 35020[1] |

| CAS Number | 6428-26-8[1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |

| Molecular Weight | 860.75 g/mol [1] |

| Appearance | Red-light brown powder[1] |

| Solubility | Soluble in water (yellow-light brown solution)[1] |

Comparative Analysis of Common Protein Staining Methods

To provide context for the potential use of this compound, a comparison of the most common protein staining methods is presented in Table 2. This data will assist researchers in selecting the most appropriate staining method for their experimental needs.

| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | MS Compatibility | Key Advantages |

| Coomassie Brilliant Blue R-250 | ~100 ng[2] | Narrow | Good[2] | Simple, inexpensive, and good for quantification. |

| Colloidal Coomassie G-250 | ~30 ng[2] | ~1-2 orders of magnitude | Good | Higher sensitivity than R-250 with lower background. |

| Silver Staining | ~2-10 ng[2][3] | Narrow | Protocol dependent, can be problematic | Very high sensitivity for detecting low-abundance proteins. |

| Fluorescent Dyes (e.g., SYPRO Ruby) | ~0.25-0.5 ng[4] | >3 orders of magnitude[5] | Excellent[5] | Highest sensitivity, broad dynamic range, ideal for quantification.[5] |

Experimental Protocols

The following protocols provide detailed methodologies for common protein staining techniques. A general protocol, based on the principles of Coomassie staining, is presented as a starting point for the use of this compound.

General Protocol for Staining with an Acidic Dye (Adaptable for this compound)

This protocol is a generalized procedure and should be optimized for this compound, particularly with respect to dye concentration, and staining and destaining times.

Materials:

-

Fixing Solution: 50% methanol (B129727), 10% acetic acid

-

Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid (This is a suggested starting concentration and may require optimization)

-

Destaining Solution: 30% methanol, 10% acetic acid

-

High-purity water (e.g., Milli-Q)

-

Orbital shaker

-

Clean staining trays (glass or plastic)

Procedure:

-

Fixation:

-

Following electrophoresis, carefully remove the polyacrylamide gel and place it in a clean staining tray.

-

Add a sufficient volume of Fixing Solution to fully immerse the gel.

-

Incubate for at least 1 hour with gentle agitation on an orbital shaker. For thicker gels, a longer fixation time may be necessary. This step removes SDS and fixes the proteins within the gel matrix.

-

-

Staining:

-

Decant the Fixing Solution.

-

Add the Staining Solution to the tray, ensuring the gel is fully submerged.

-

Incubate for 1-2 hours at room temperature with gentle agitation. The optimal staining time will depend on the dye's affinity for proteins and the gel thickness.

-

-

Destaining:

-

Pour off the Staining Solution. The solution can often be saved and reused a few times.

-

Add Destaining Solution to the gel.

-

Incubate with gentle agitation, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory wipe in the corner of the tray can help absorb excess stain.

-

-

Gel Storage and Imaging:

-

Once sufficiently destained, the gel can be stored in high-purity water or a 1% acetic acid solution.

-

The gel can be imaged using a standard white light transilluminator or a gel documentation system.

-

Standard Coomassie Brilliant Blue R-250 Staining Protocol

Materials:

-

Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

-

Fixation & Staining:

-

Immerse the gel in the Staining Solution for 30 minutes to 2 hours with gentle shaking.[1]

-

-

Destaining:

-

Transfer the gel to the Destaining Solution.

-

Agitate gently until the background is clear and protein bands are distinct (typically 1-2 hours), changing the destaining solution as needed.[1]

-

Silver Staining Protocol (High Sensitivity)

Silver staining is significantly more sensitive than Coomassie staining but involves more steps and requires high-purity reagents to avoid artifacts.

Materials:

-

Fixing Solution: 50% methanol, 5% acetic acid.

-

Sensitizing Solution: 0.02% sodium thiosulfate (B1220275).

-

Silver Solution: 0.1% silver nitrate (B79036).

-

Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.

-

Stop Solution: 5% acetic acid.

Procedure:

-

Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes. Follow with a 10-minute wash in 50% methanol and a 10-minute wash in water.

-

Sensitization: Incubate the gel in 0.02% sodium thiosulfate for 1 minute, then rinse with water twice for 1 minute each.

-

Silver Impregnation: Submerge the gel in 0.1% silver nitrate for 20 minutes.

-

Development: Rinse the gel with water and then incubate in the Developing Solution until the desired band intensity is reached.

-

Stopping: Stop the reaction by adding the Stop Solution and incubating for 10 minutes.

Fluorescent Staining Protocol (e.g., SYPRO Ruby)

Fluorescent stains offer high sensitivity and a broad dynamic range, making them ideal for quantitative analysis.

Materials:

-

Fixing Solution: 50% methanol, 7% acetic acid.

-

SYPRO Ruby gel stain.

-

Wash Solution: 10% methanol, 7% acetic acid.

Procedure:

-

Fixation: Place the gel in the Fixing Solution and agitate for 30 minutes.

-

Staining: Add the SYPRO Ruby stain and agitate overnight.

-

Washing: Wash the gel in the Wash Solution for 30 minutes.

-

Imaging: Rinse with high-purity water before imaging with a fluorescence scanner.

Experimental Workflow

The general workflow for staining proteins in a polyacrylamide gel is depicted in the following diagram.

Caption: General workflow for staining proteins in polyacrylamide gels.

The visualization of proteins in polyacrylamide gels is a critical step in many research workflows. While this compound is an acidic dye with the potential for protein staining, specific protocols for this application are not widely documented. The provided general protocol, based on established methods for other acidic dyes, offers a robust starting point for researchers wishing to explore its use. Optimization of dye concentration, staining time, and destaining procedures will be necessary to achieve optimal results. For researchers requiring high sensitivity or broad dynamic range for quantitative analysis, well-characterized methods such as silver staining or fluorescent staining remain the recommended choices.

References

Application Notes and Protocols for C.I. Acid Brown 120 Staining of Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of C.I. Acid Brown 120 as a counterstain for paraffin-embedded tissue sections. This protocol is designed to be a starting point for optimization in your specific laboratory setting and with your particular tissues of interest.

Introduction

This compound, a multi-azo anionic dye, is a versatile tool in histology for providing cytoplasmic and connective tissue counterstaining.[1] Its mechanism of action is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the tissue under acidic conditions.[2] The intensity of the staining is dependent on the pH of the staining solution, with a lower pH generally resulting in a stronger stain. These notes provide a comprehensive guide for the preparation, staining, and visualization of paraffin-embedded tissues using this compound.

Product Information

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | [1] |

| C.I. Number | 35020 | [1] |

| CAS Number | 6428-26-8 | [1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Appearance | Red-light brown powder | [1] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

This section details the necessary steps for staining paraffin-embedded tissue sections with this compound.

Materials and Reagents

-

This compound (powder)

-

Distilled or deionized water

-

Glacial Acetic Acid

-

Xylene or xylene substitute

-

Ethanol (B145695) (100%, 95%, 70%)

-

Hematoxylin (B73222) (optional, for nuclear counterstaining)

-

Mounting medium (permanent)

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Coverslips

Solution Preparation

1% (w/v) this compound Stock Solution:

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. Filter if necessary.

-

Store in a tightly capped bottle at room temperature.

Working Staining Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired concentration. For a 0.1% solution, mix 10 mL of the stock solution with 90 mL of distilled water.

-

Adjust the pH of the working solution to approximately 5.0 by adding 1% acetic acid dropwise while monitoring with a pH meter.

1% Acetic Acid:

-

Add 1 mL of glacial acetic acid to 99 mL of distilled water.

Staining Procedure

This protocol assumes that the tissue sections have been fixed, processed, embedded in paraffin, and sectioned onto microscope slides.

Step 1: Deparaffinization and Rehydration

| Reagent | Incubation Time | Number of Changes |

| Xylene (or substitute) | 5-10 minutes | 2 |

| 100% Ethanol | 2-3 minutes | 2 |

| 95% Ethanol | 2-3 minutes | 2 |

| 70% Ethanol | 2-3 minutes | 1 |

| Distilled Water | 5 minutes | 2 |

Step 2: Nuclear Staining (Optional)

If a nuclear counterstain is desired, proceed with a standard hematoxylin staining protocol at this stage. After hematoxylin staining and subsequent rinsing and "blueing," rinse the slides well with distilled water before proceeding to the Acid Brown 120 staining.

Step 3: this compound Staining

| Step | Reagent | Incubation Time |

| 1 | This compound Working Solution (pH ~5.0) | 1-5 minutes |

| 2 | Distilled Water | Quick rinse |

| 3 | 1% Acetic Acid (optional differentiation) | 10-30 seconds |

| 4 | Distilled Water | Rinse thoroughly |

Step 4: Dehydration and Mounting

| Reagent | Incubation Time | Number of Changes |

| 95% Ethanol | 1 minute | 1 |

| 100% Ethanol | 1 minute | 2 |

| Xylene (or substitute) | 2 minutes | 2 |

Finally, apply a permanent mounting medium and place a coverslip over the tissue section.

Expected Results

-

Cytoplasm, muscle, and connective tissue: Various shades of brown.

-

Nuclei (if counterstained with hematoxylin): Blue to purple.

The optimal staining intensity can be achieved by adjusting the concentration of the this compound working solution, the pH of the solution, and the staining time.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Weak or No Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |

| pH of the staining solution is too high. | Lower the pH of the staining solution with 1% acetic acid (e.g., to pH 4.5). | |

| Dye concentration is too low. | Increase the concentration of the this compound working solution. | |

| Overstaining | Staining time is too long. | Reduce the incubation time. |

| Dye concentration is too high. | Decrease the concentration of the this compound working solution. | |

| Inadequate differentiation. | Introduce or prolong the differentiation step with 1% acetic acid. | |

| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure complete immersion and appropriate incubation times in xylene and ethanol series. |

| Slides not fully immersed in staining solution. | Use a staining dish with sufficient volume to cover the slides completely. |

Safety Precautions

As with all laboratory chemicals, handle this compound with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3][4][5]

Visualization

Experimental Workflow

Caption: Workflow for this compound Staining.

References

Application Notes and Protocols for Staining Collagen Fibers with C.I. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) and plays a critical role in providing structural support to tissues.[1] Its organization and density are often altered in various pathological conditions, including fibrosis, cancer, and cardiovascular disease.[2][3] Histological staining is a fundamental technique for visualizing and quantifying collagen fibers in tissue sections. While several methods exist for this purpose, including Picrosirius Red and Masson's Trichrome, the use of other acid dyes presents an opportunity for novel applications and potentially different staining characteristics.[4][5][6]

This document provides a detailed, albeit hypothetical, protocol for the use of C.I. Acid Brown 120, a multi-azo anionic dye, for the staining of collagen fibers in formalin-fixed, paraffin-embedded tissue sections.[7] The principles outlined are based on the general mechanism of action of acid dyes, which bind to cationic components of the tissue, such as the basic amino acid residues in collagen.[8] The provided protocols and data tables are intended as a starting point for optimization in your specific research applications.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | [7] |

| C.I. Number | 35020 | [7] |

| CAS Number | 6428-26-8 | [7] |

| Molecular Formula | C30H23N12Na3O9S3 | [7] |

| Molecular Weight | 860.75 g/mol | [7] |

| Molecular Structure | Multi-azo class | [7] |

| Solubility | Soluble in water (yellow light brown solution) | [7] |

Principle of Staining

As an acid dye, this compound is anionic and will bind to positively charged (cationic) components within the tissue.[8] Collagen is rich in basic amino acids like lysine (B10760008) and hydroxylysine, which carry a positive charge at an acidic pH. The staining intensity is dependent on the pH of the staining solution; a lower pH increases the number of positively charged groups on tissue proteins, leading to stronger binding of the anionic dye.[8] It is hypothesized that the elongated molecular structure of this multi-azo dye may facilitate its alignment along the collagen fibers, similar to Picrosirius Red, potentially allowing for visualization under polarized light.

Experimental Protocols

I. Preparation of Staining Solutions

A. This compound Stock Solution (1% w/v)

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved.

-

Filter the solution using standard laboratory filter paper to remove any particulate matter.

-

Store in a labeled, airtight container at room temperature.

B. This compound Working Solution (0.1% w/v in Saturated Picric Acid)

-

Prepare a saturated aqueous solution of picric acid (approximately 1.3 g in 100 mL of distilled water).

-

Allow the solution to sit for at least one hour, then decant the saturated supernatant.

-

To 90 mL of the saturated picric acid solution, add 10 mL of the 1% this compound stock solution.

-

Mix thoroughly. The final concentration of the dye will be 0.1%.

-

The pH of this solution will be acidic due to the picric acid.

C. Acidified Water

-

Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

-

Mix well.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is a recommended starting point and may require optimization.

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Optional):

-

Stain with Weigert's hematoxylin (B73222) for 5-10 minutes.[2]

-

Rinse in running tap water for 5 minutes.[2]

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

-

Wash in running tap water.

-

"Blue" the sections in Scott's tap water substitute or a similar bluing agent.

-

Rinse in distilled water.

-

-

Collagen Staining:

-

Immerse slides in the 0.1% this compound working solution for 60 minutes.

-

-

Differentiation:

-

Briefly rinse the slides in the acidified water for 10-30 seconds to remove excess, non-specifically bound dye.[8]

-

-

Dehydration and Mounting:

Expected Results

-

Collagen fibers: Brown to reddish-brown

-

Nuclei (if counterstained): Blue/Black

-

Cytoplasm: Pale yellow (from picric acid)

Quantitative Data and Optimization Parameters

The following table outlines key parameters that can be optimized to achieve the desired staining intensity and specificity. It is recommended to test a range of values for each parameter.

| Parameter | Starting Point | Recommended Range for Optimization | Purpose of Optimization |

| Dye Concentration | 0.1% (w/v) | 0.05% - 0.5% (w/v) | To control staining intensity; higher concentrations may lead to overstaining.[8] |

| Staining Time | 60 minutes | 30 - 120 minutes | To ensure complete penetration and binding of the dye to collagen fibers.[8] |

| pH of Staining Solution | ~2.0-3.0 (due to picric acid) | 2.0 - 5.0 | To modulate the charge of tissue proteins and enhance dye binding.[8] |

| Differentiation Time | 15 seconds | 5 - 60 seconds | To remove background staining and improve contrast.[8] |

Visualization

Experimental Workflow

Caption: Experimental workflow for staining collagen with this compound.

Collagen Biosynthesis and Signaling Pathway

Caption: TGF-β signaling pathway leading to collagen synthesis and deposition.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | 1. Dye concentration too low.2. Staining time too short.3. Inadequate deparaffinization.4. pH of staining solution too high. | 1. Increase dye concentration.2. Increase staining time.3. Ensure complete removal of paraffin.4. Lower the pH with acetic acid.[8] |

| Overstaining | 1. Dye concentration too high.2. Staining time too long.3. Insufficient differentiation. | 1. Decrease dye concentration.2. Reduce staining time.3. Increase differentiation time or use a slightly stronger acid solution. |

| High Background | 1. Inadequate rinsing.2. Dye precipitation. | 1. Ensure thorough rinsing after staining and differentiation.2. Filter the staining solution before use.[8] |

| Uneven Staining | 1. Uneven fixation.2. Air bubbles trapped on slide. | 1. Ensure adequate and consistent tissue fixation.2. Carefully immerse and remove slides from solutions to avoid bubbles. |

Conclusion

The use of this compound presents a novel, yet unvalidated, method for the histological staining of collagen fibers. The protocols and data provided herein offer a robust starting point for researchers to explore its utility. Through careful optimization of the staining parameters, this compound may prove to be a valuable tool in the qualitative and quantitative assessment of collagen in both normal and pathological tissues, aiding in drug development and the broader understanding of diseases involving the extracellular matrix.

References

- 1. Mechanism of Action of Collagen and Epidermal Growth Factor: A Review on Theory and Research Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 3. A quantitative and qualitative comparative analysis of collagen fibers to determine the role of connective tissue stroma in oral squamous cell carcinoma using special stains and polarized microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3helix.com [3helix.com]

- 6. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. benchchem.com [benchchem.com]

Application Notes: C.I. Acid Brown 120 for Staining Non-Collagenous Proteins

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C.I. Acid Brown 120 (C.I. 35020) is a multi-azo acid dye with the molecular formula C₃₀H₂₃N₁₂Na₃O₉S₃.[1] While extensively used in the textile industry for dyeing protein fibers like wool and silk, its application in biological staining is less documented.[2] Acid dyes, in general, are anionic and bind to cationic (basic) components in tissue, such as the cytoplasm and connective tissue proteins.[3] This characteristic suggests a potential application for this compound as a counterstain in histological preparations to differentiate non-collagenous proteins.

The principle of acid dye staining relies on the electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in an acidic solution. The intensity of the staining is influenced by the pH of the staining solution; a lower pH increases the number of positively charged groups on the proteins, leading to stronger dye binding.[3]

These application notes provide a hypothetical protocol for the use of this compound for staining non-collagenous proteins in paraffin-embedded tissue sections. It is important to note that this protocol is based on the general principles of acid dye staining and may require optimization for specific tissues and research applications.

Product Information

| Product Name | This compound |

| C.I. Number | 35020 |

| CAS Number | 6428-26-8[1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |

| Molecular Weight | 860.75 g/mol [1] |

| Appearance | Red-light brown powder |

| Solubility | Soluble in water (yellow-light brown solution)[1] |

General Staining Workflow

The following diagram illustrates the general workflow for staining paraffin-embedded tissue sections with this compound.

Caption: General workflow for histological staining.

Experimental Protocol

This protocol is a starting point and should be optimized for your specific tissue and experimental conditions.

Reagents and Materials:

-

This compound powder

-

Distilled water

-

1% Acetic acid solution

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Nuclear stain (e.g., Weigert's hematoxylin)

-

Mounting medium

-

Paraffin-embedded tissue sections on slides

Solution Preparation:

-

1% (w/v) this compound Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Filter if necessary.

-

This compound Working Solution (0.1% - 0.5%): Dilute the stock solution with distilled water. Adjust the pH to approximately 5.0 by adding 1% acetic acid dropwise. The optimal concentration and pH should be determined empirically.

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in running tap water for 5 minutes, then in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain with Weigert's hematoxylin (B73222) for 5-10 minutes to stain cell nuclei.

-

Rinse in running tap water for 5-10 minutes.

-

"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) if necessary.

-

Wash in distilled water.

-

-

This compound Staining:

-

Immerse slides in the this compound working solution for 1-5 minutes. Incubation time may need optimization.

-

-

Differentiation (Optional):

-

Briefly rinse the slides in 1% acetic acid solution (a few seconds) to remove excess stain. This step requires careful monitoring to avoid over-differentiation.

-

-

Washing:

-

Rinse slides thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols: 95% ethanol for 30 seconds, followed by two changes of 100% ethanol for 1 minute each.

-

Clear in two changes of xylene for 2 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue/black (if counterstained with hematoxylin)

-

Non-collagenous proteins (e.g., cytoplasm, muscle): Shades of brown

-

Collagen: May stain a lighter shade of brown or remain unstained, providing contrast. The specificity for non-collagenous proteins over collagen needs to be validated.

Optimization and Troubleshooting

| Issue | Possible Cause | Recommendation |

| Weak Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |

| Dye concentration is too low. | Increase the concentration of the this compound working solution. | |

| pH of the staining solution is too high. | Lower the pH of the staining solution with 1% acetic acid (e.g., to pH 4.5).[3] | |

| Overstaining | Staining time is too long. | Decrease the incubation time. |

| Dye concentration is too high. | Decrease the concentration of the working solution. | |

| Insufficient differentiation. | Increase the time in the differentiation solution or use a slightly stronger acid solution. | |

| Non-specific Background | Inadequate rinsing. | Ensure thorough rinsing after the staining and differentiation steps. |

| Dye precipitation. | Filter the staining solution before use.[3] |

Data Presentation

Currently, there is no published quantitative data specifically for the use of this compound in staining non-collagenous proteins. Researchers are encouraged to perform their own validation and quantification experiments. A potential method for quantification, adapted from the Sirius Red/Fast Green staining technique, could involve dye elution followed by spectrophotometry.[4] However, the specific absorbance maxima for eluted this compound would need to be determined.

Concluding Remarks

This compound presents a potential, yet underexplored, tool for the histological staining of non-collagenous proteins. The provided protocol offers a foundational method that requires further optimization and validation by the end-user. Careful adjustment of dye concentration, pH, and staining times will be critical to achieving reproducible and specific staining for various tissue types.

References

Application Notes: Vital Staining for Cell Viability Assessment

Topic: C.I. Acid Brown 120 for Vital Staining of Cells

Note on this compound: Extensive literature review indicates that this compound is primarily an acid dye used in the textile and leather industries.[1][2] There is currently no established or documented application of this compound for the vital staining of cells in biological research. Its properties as a multi-azo dye and its typical application in acidic dye baths for protein fibers do not suggest suitability for maintaining cell viability during staining procedures.[1][2]

For researchers, scientists, and drug development professionals interested in vital staining, this document provides detailed application notes and protocols for well-established and validated methods used to assess cell viability.

Introduction to Vital Staining

Vital staining is a technique used to differentiate between living and dead cells.[3] The core principle of this method lies in the integrity of the cell membrane. Live cells possess an intact and functional plasma membrane that is selective about what it allows to pass through, while dead or dying cells have compromised membranes.[4][5][6][7][8] Vital stains are typically dyes that are unable to penetrate the membrane of live cells, and therefore, only dead cells are stained.[3]

There are two main types of vital staining:

-

Intravital Staining: The dye is introduced into a living organism.[3][9]

-

Supravital Staining: Living cells are removed from an organism and stained in vitro.[7][9][10] This is the more common approach in cell culture and drug development research.

This document focuses on supravital staining techniques.

Established Protocols for Vital Staining

We present three widely used and reliable methods for assessing cell viability:

-

Trypan Blue Dye Exclusion Assay: A simple, rapid method for counting viable cells.

-

MTT Colorimetric Assay: A quantitative method to assess cell viability through metabolic activity.

-

Calcein-AM and Propidium Iodide (PI) Fluorescence Assay: A dual-staining method that simultaneously identifies live and dead cells with high sensitivity.

Trypan Blue Dye Exclusion Assay

The Trypan Blue assay is based on the principle that viable cells, with their intact membranes, exclude the dye, while non-viable cells take it up and appear blue under a microscope.[4][5][6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Dye Concentration | 0.4% Trypan Blue solution | [4] |

| Cell Suspension | Serum-free medium or PBS | [4] |

| Incubation Time | 3-5 minutes at room temperature | [4] |

| Dilution Ratio | 1:1 (cell suspension to dye solution) | [11] |

| Detection Method | Light microscopy (Hemacytometer) | [5] |

Experimental Protocol

-

Cell Preparation:

-

Staining:

-

In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[11]

-

-

Incubation:

-

Cell Counting:

-

Load 10 µL of the stained cell suspension into a hemacytometer.

-

Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid of the hemacytometer.

-

-

Calculation of Viability:

-

Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100 [6]

-

Experimental Workflow

Caption: Workflow for the Trypan Blue dye exclusion assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.[12]

Quantitative Data Summary

| Parameter | Value | Reference |

| MTT Concentration | 0.5 mg/mL (final concentration) | [12] |

| Cell Seeding Density | 1 x 10⁴ cells/well (example) | [13] |

| Incubation (MTT) | 1.5 - 4 hours at 37°C | [12][13] |

| Solubilizing Agent | DMSO or SDS-HCl solution | [13][14] |

| Incubation (Solubilization) | 15 minutes to overnight | [12][13][14] |

| Absorbance Wavelength | 570 - 590 nm | [14] |

| Reference Wavelength | > 650 nm (optional) | [12] |

Experimental Protocol

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[13]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment (Optional):

-

If testing the cytotoxicity of a compound, remove the medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for the desired treatment period (e.g., 72 hours).[13]

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

-

-

Incubation with MTT:

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Signaling Pathway and Experimental Workflow

Caption: Mechanism and workflow of the MTT cell viability assay.

Calcein-AM / Propidium Iodide (PI) Assay

This dual-staining method uses two fluorescent dyes to distinguish between live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells into the green fluorescent calcein.[15] Propidium Iodide (PI) is a membrane-impermeant nucleic acid stain that only enters dead cells with compromised membranes, where it intercalates with DNA to emit red fluorescence.[16][17]

Quantitative Data Summary

| Parameter | Calcein-AM | Propidium Iodide (PI) | Reference |

| Stock Concentration | 1-5 mM in DMSO | 1 mg/mL in water | [17] |

| Working Concentration | 1-10 µM in PBS | 1.5 µM in PBS | [17] |

| Incubation Time | 15-30 minutes at 37°C | 15-20 minutes at RT | [18] |

| Excitation Max | ~490 nm | ~535 nm (DNA-bound) | [15][16] |

| Emission Max | ~515 nm | ~617 nm (DNA-bound) | [15][16] |

| Detection Method | Fluorescence Microscopy / Flow Cytometry | Fluorescence Microscopy / Flow Cytometry | [18] |

Experimental Protocol (for Fluorescence Microscopy)

-

Staining Solution Preparation:

-